Etoposide-d3: An In-depth Technical Guide for Researchers
Etoposide-d3: An In-depth Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies for Etoposide-d3, a deuterated analog of the widely used chemotherapeutic agent, Etoposide. This document is intended to serve as a technical resource for professionals in research and drug development.
Chemical Structure and Properties
Etoposide-d3 is the deuterated form of Etoposide, a semi-synthetic derivative of podophyllotoxin.[1] The deuterium labeling makes it an ideal internal standard for the quantification of Etoposide in biological matrices by mass spectrometry.[2]
Table 1: Chemical and Physical Properties of Etoposide-d3
| Property | Value | Reference(s) |
| Chemical Name | (5R,5aR,8aR,9S)-9-[[4,6-O-(1R)-Ethylidene-β-D-glucopyranosyl]oxy]-5,8,8a,9-tetrahydro-5-(4-hydroxy-3-methoxy-5-(methoxy-d3)phenyl)-furo[3',4':6,7]naphtho[2,3-d]-1,3-dioxol-6(5aH)-one | [2] |
| Synonyms | EPE-d3, VP-16-123-d3 | [2] |
| Molecular Formula | C₂₉H₂₉D₃O₁₃ | [3] |
| Molecular Weight | 591.58 g/mol | [3] |
| Appearance | Off-White Solid | [1] |
| Purity | ≥98% (Isotopic Purity ≥99%) | [3] |
| CAS Number | Not widely assigned (NA) | [1] |
| Unlabelled CAS | 33419-42-0 (Etoposide) | [4] |
Table 2: Physicochemical Properties of Etoposide-d3 and Etoposide
| Property | Etoposide-d3 | Etoposide | Reference(s) |
| Solubility | Soluble in Methanol | Soluble in DMSO (10 mg/mL), DMF (0.5 mg/mL); Sparingly soluble in water | [2][5] |
| Storage | -20°C | -20°C | [2][5] |
| Stability | ≥ 4 years at -20°C | Stable for ≥ 4 years at -20°C | [2][5] |
| Melting Point | Not Reported | 236-251 °C | [6] |
Pharmacological Properties
Etoposide-d3 is used as an internal standard and is not intended for therapeutic use.[3] The pharmacological activity resides in the parent compound, Etoposide.
Etoposide is a potent inhibitor of topoisomerase II, an enzyme crucial for managing DNA topology during replication and transcription.[7] By stabilizing the covalent complex between topoisomerase II and DNA, Etoposide induces double-strand breaks.[6] This accumulation of DNA damage triggers cell cycle arrest, primarily in the S and G2 phases, and ultimately leads to apoptotic cell death in rapidly dividing cancer cells.[6][8]
Experimental Protocols
Etoposide-d3 is primarily utilized as an internal standard in bioanalytical methods for the accurate quantification of Etoposide in various biological samples, such as plasma and tissue homogenates, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Quantification of Etoposide in Biological Matrices using LC-MS/MS
This protocol outlines a general procedure for the quantification of Etoposide in biological samples. Specific parameters may require optimization based on the instrumentation and matrix used.
3.1.1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of the biological sample (e.g., plasma, tissue homogenate), add a known concentration of Etoposide-d3 solution as the internal standard.
-
Perform liquid-liquid extraction by adding 500 µL of a methyl tert-butyl ether and dichloromethane (1:1, v/v) mixture.[5]
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
3.1.2. Chromatographic Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., Ultimate XB-C18, 100 x 2.1 mm, 3 µm) is suitable.[5]
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water with 0.1% formic acid is commonly employed.[5]
-
Flow Rate: A typical flow rate is 0.4 mL/min.
-
Column Temperature: Maintain the column at 40°C.[5]
-
Injection Volume: 10 µL.
3.1.3. Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive electrospray ionization (ESI+).[5]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Etoposide: Monitor the transition of the precursor ion to a specific product ion (e.g., m/z 589.2 → 401.1).
-
Etoposide-d3: Monitor the transition of the precursor ion to a specific product ion (e.g., m/z 592.2 → 404.1).
-
-
Data Analysis: The concentration of Etoposide in the sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve.
Signaling Pathway
Etoposide exerts its cytotoxic effects by inducing DNA damage, which in turn activates a complex signaling network known as the DNA Damage Response (DDR). This ultimately leads to programmed cell death, or apoptosis. The following diagram illustrates a simplified overview of the Etoposide-induced apoptotic signaling pathway.
Caption: Etoposide-induced apoptotic signaling pathway.
Conclusion
Etoposide-d3 is an essential tool for the accurate and reliable quantification of Etoposide in preclinical and clinical research. A thorough understanding of its chemical properties and the established analytical methodologies is crucial for its effective application. Furthermore, a comprehensive knowledge of the signaling pathways modulated by Etoposide provides valuable insights into its mechanism of action and potential for therapeutic development.
References
- 1. Etoposide Induces Protein Kinase Cδ- and Caspase-3-Dependent Apoptosis in Neuroblastoma Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dose-response modeling of etoposide-induced DNA damage response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of Etoposide? [synapse.patsnap.com]
- 6. Effect of etoposide-induced alteration of the Mdm2-Rb signaling pathway on cellular senescence in A549 lung adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Etoposide-Induced Apoptosis in Cancer Cells Can Be Reinforced by an Uncoupled Link between Hsp70 and Caspase-3 [mdpi.com]
- 8. go.drugbank.com [go.drugbank.com]
